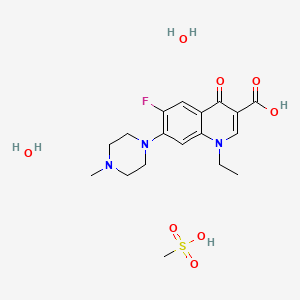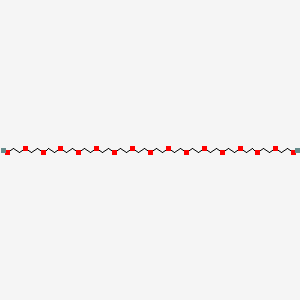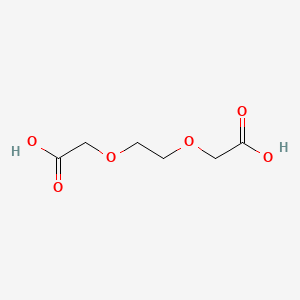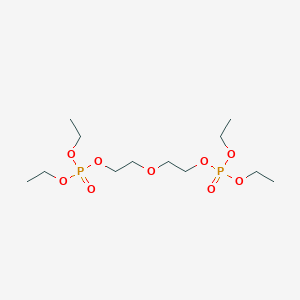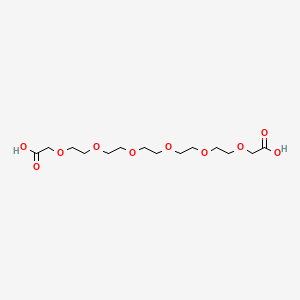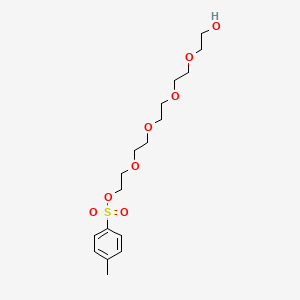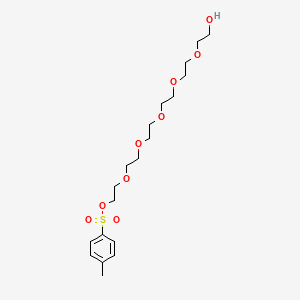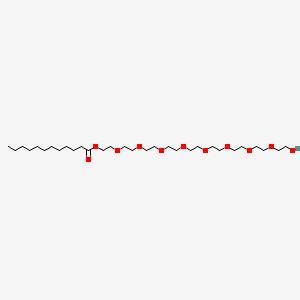
雷米基仑
描述
Remikiren is an orally active renin inhibitor known for its high specificity and potency. It is primarily used for its antihypertensive effects, making it a valuable compound in the treatment of hypertension and heart failure .
科学研究应用
Remikiren has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study renin inhibition and its effects on the renin-angiotensin system.
Biology: Investigated for its effects on renal function and blood pressure regulation.
Medicine: Explored for its potential in treating hypertension and heart failure, with studies showing its efficacy in reducing blood pressure and proteinuria
作用机制
Target of Action
Remikiren is an orally active, high specificity renin inhibitor . Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
Remikiren works by inhibiting the action of renin . Renin normally acts to convert angiotensinogen to angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, Remikiren prevents the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Remikiren is the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, Remikiren disrupts the RAAS, leading to decreased levels of angiotensin II. This results in vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .
Pharmacokinetics
Remikiren is absorbed following oral administration .
Result of Action
The molecular and cellular effects of Remikiren’s action primarily involve the inhibition of renin and the subsequent disruption of the RAAS. This leads to a decrease in blood pressure and can induce renal vasodilation . These effects are more pronounced in patients with a more activated renin-angiotensin system .
生化分析
Biochemical Properties
Remikiren plays a significant role in biochemical reactions, particularly in the renin-angiotensin-aldosterone system . It interacts with the enzyme renin, inhibiting its activity and thereby disrupting the conversion of angiotensinogen to angiotensin I . This interaction is highly specific, demonstrating the selectivity of Remikiren for its target enzyme .
Cellular Effects
In the context of cellular processes, Remikiren’s primary impact is on cells involved in blood pressure regulation. By inhibiting renin, it disrupts the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure . This can influence cell signaling pathways related to vasoconstriction and fluid balance .
Molecular Mechanism
At the molecular level, Remikiren binds to renin, inhibiting its ability to convert angiotensinogen into angiotensin I . This disruption in the renin-angiotensin-aldosterone system can lead to a decrease in vasoconstriction and a reduction in blood volume, thereby lowering blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, Remikiren has been observed to have long-lasting effects. Despite short-lasting biochemical changes, the decrease in arterial blood pressure induced by Remikiren is very long-lasting (over 24 hours) .
Metabolic Pathways
Remikiren is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway in the body. It interacts with the enzyme renin, inhibiting its activity and thereby disrupting this pathway .
准备方法
The synthesis of Remikiren involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production of Remikiren typically involves the following steps:
Formation of Intermediates: The synthesis begins with the preparation of specific intermediates through various chemical reactions.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the core structure of Remikiren.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Remikiren undergoes several types of chemical reactions, including:
Oxidation: Remikiren can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving halogenated intermediates.
Hydrolysis: Remikiren can be hydrolyzed under acidic or basic conditions to yield different products.
相似化合物的比较
Remikiren is compared with other renin inhibitors such as aliskiren. While both compounds inhibit renin, Remikiren is noted for its high specificity and potency. Aliskiren, on the other hand, is known for its long-lasting interactions with renin. Other similar compounds include angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers, which act at different points in the renin-angiotensin system .
Similar Compounds
- Aliskiren
- Angiotensin-converting enzyme inhibitors
- Angiotensin II receptor blockers
Remikiren’s unique mechanism of action and high specificity make it a valuable compound in the treatment of hypertension and heart failure, distinguishing it from other similar compounds.
属性
IUPAC Name |
(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGZRQVLGFTOU-VQXQMPIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155121 | |
| Record name | Remikiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Several in vivo experiments have shown that remikiren is specific for renin and does not decrease arterial pressure by an unrelated mechanism. | |
| Record name | Remikiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
126222-34-2 | |
| Record name | Remikiren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126222-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remikiren [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remikiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remikiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMIKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Remikiren exert its antihypertensive effects?
A1: Remikiren is a highly specific inhibitor of human renin []. It binds directly to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, thereby reducing the generation of the active peptide angiotensin II []. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to a decrease in blood pressure [, , , , , , , ].
Q2: What are the renal effects of Remikiren?
A3: Remikiren induces renal vasodilation, leading to increased effective renal plasma flow without affecting glomerular filtration rate [, ]. This effect is more pronounced in individuals with a more activated renin-angiotensin system []. Additionally, Remikiren promotes sodium excretion, improves pressure natriuresis, and reduces proteinuria, suggesting a renoprotective potential [, , , ].
Q3: How is Remikiren metabolized?
A5: Remikiren undergoes extensive first-pass metabolism, primarily in the liver []. Metabolism involves hydroxylation, resulting in various mono- and di-hydroxylated metabolites. One metabolite, Ro 44-0444 (mono-hydroxylated in the t-butyl side chain), shows comparable renin inhibitory activity to Remikiren in vitro [].
Q4: How long do the biochemical and blood pressure-lowering effects of Remikiren last?
A6: Despite transient biochemical changes in plasma renin activity after oral administration, Remikiren induces a long-lasting decrease in blood pressure, often exceeding 24 hours [, ]. This prolonged duration of action might be attributed to its retention in a 'tissue' compartment, potentially the kidneys [, ].
Q5: Does the route of administration affect Remikiren’s effects?
A7: Yes, studies using intravenous and intraduodenal administration show that Remikiren effectively decreases blood pressure in sodium-depleted primates, confirming its efficacy through different routes [].
Q6: Has Remikiren been tested in clinical trials for hypertension?
A8: Yes, Remikiren has undergone multiple clinical trials in hypertensive patients. While it effectively lowers blood pressure, it does not consistently achieve significant reductions in supine blood pressure in salt-depleted subjects, suggesting a potential influence of sodium status on its efficacy [, ].
Q7: Does the angiotensin-converting enzyme gene polymorphism affect Remikiren’s efficacy?
A9: Research suggests that the angiotensin-converting enzyme gene insertion/deletion polymorphism, despite influencing plasma ACE levels, does not significantly impact Remikiren's ability to suppress the renin-angiotensin-aldosterone system or lower blood pressure [].
Q8: Can Remikiren be used in combination with other antihypertensive agents?
A10: Studies in spontaneously hypertensive rats demonstrate that Remikiren potentiates the antihypertensive effects of low doses of angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors, suggesting a potential benefit of combination therapy [].
Q9: What is the molecular formula and weight of Remikiren?
A9: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Remikiren.
Q10: How does the structure of Remikiren contribute to its specificity for human renin?
A13: While the provided research abstracts do not delve into the detailed structure-activity relationship of Remikiren, they emphasize its high specificity for primate renin compared to other species. This specificity is attributed to the structural differences in the renin active site across species [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


